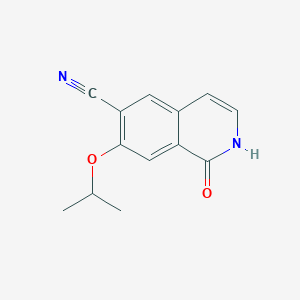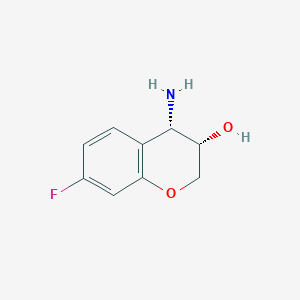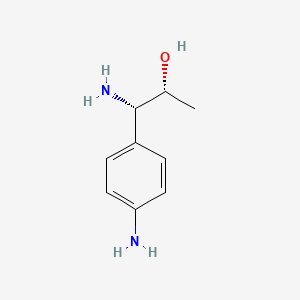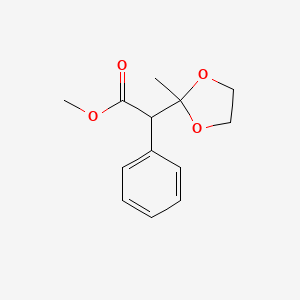
tert-Butyl 2-iodo-2-(triphenylphosphoranylidene)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 2-iodo-2-(triphenylphosphoranylidene)acetate: is an organic compound with the molecular formula C24H25O2P. It is a versatile reagent used in organic synthesis, particularly in the Wittig reaction, which is a method for the synthesis of alkenes from aldehydes or ketones . This compound is known for its stability and reactivity, making it valuable in various chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-iodo-2-(triphenylphosphoranylidene)acetate typically involves the reaction of triphenylphosphine with tert-butyl bromoacetate, followed by iodination. The reaction conditions often include the use of solvents like chloroform or ethyl acetate, and the process is carried out under controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
While specific industrial production methods are not widely documented, the compound is generally produced in laboratory settings for research and development purposes. The scalability of the synthesis process allows for its production in larger quantities if needed for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 2-iodo-2-(triphenylphosphoranylidene)acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can be reduced using appropriate reducing agents.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
tert-Butyl 2-iodo-2-(triphenylphosphoranylidene)acetate has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of tert-Butyl 2-iodo-2-(triphenylphosphoranylidene)acetate involves its role as a Wittig reagent. In the Wittig reaction, the compound reacts with aldehydes or ketones to form alkenes. The reaction proceeds through the formation of a phosphonium ylide intermediate, which then undergoes a [2+2] cycloaddition with the carbonyl compound, followed by a [2+2] cycloreversion to yield the alkene product .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to tert-Butyl 2-iodo-2-(triphenylphosphoranylidene)acetate include:
Ethyl (triphenylphosphoranylidene)acetate: Another Wittig reagent used in similar synthetic applications.
tert-Butyl (triphenylphosphoranylidene)acetate: A closely related compound with similar reactivity and applications
Uniqueness
The uniqueness of this compound lies in its specific reactivity due to the presence of the iodine atom, which allows for unique substitution reactions that are not possible with other Wittig reagents. This makes it a valuable tool in the synthesis of complex organic molecules .
Eigenschaften
Molekularformel |
C24H24IO2P |
|---|---|
Molekulargewicht |
502.3 g/mol |
IUPAC-Name |
tert-butyl 2-iodo-2-(triphenyl-λ5-phosphanylidene)acetate |
InChI |
InChI=1S/C24H24IO2P/c1-24(2,3)27-23(26)22(25)28(19-13-7-4-8-14-19,20-15-9-5-10-16-20)21-17-11-6-12-18-21/h4-18H,1-3H3 |
InChI-Schlüssel |
DRRQHVUUJZVUKX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



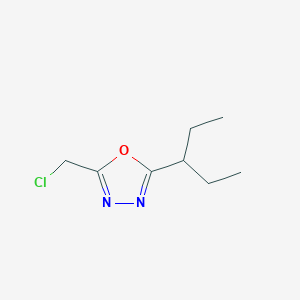
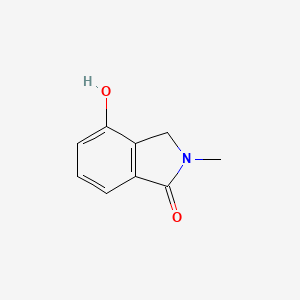

![(1R,2R)-1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13035268.png)
